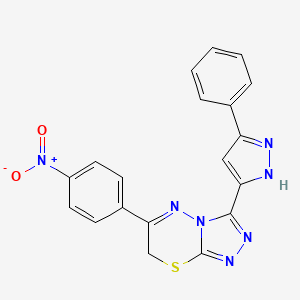
C19H13N7O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H13N7O2S is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrogen atoms, an oxygen atom, and a sulfur atom, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H13N7O2S involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of 5-chloro-6-methoxycarbonyl uracil , which undergoes a reduction reaction to form 5-chloro-6-hydroxymethyl uracil . This intermediate is then subjected to further reactions, including hydroxylation and chlorination, to yield the final product .
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly reagents and conditions is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
C19H13N7O2S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
C19H13N7O2S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism by which C19H13N7O2S exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
C19H13N7O2S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with the same core structure but different functional groups or substituents.
Uniqueness: The presence of multiple nitrogen atoms, an oxygen atom, and a sulfur atom in This compound gives it unique chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H13N7O2S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H13N7O2S/c27-26(28)14-8-6-13(7-9-14)17-11-29-19-23-22-18(25(19)24-17)16-10-15(20-21-16)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |
InChI Key |
GVGKNNOXSUNIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC(=NN3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















